![molecular formula C21H17NO5 B11500659 (4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid](/img/structure/B11500659.png)

(4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

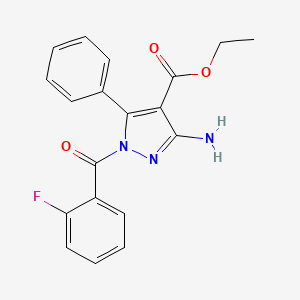

(4-{[(8-Allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)essigsäure ist eine komplexe organische Verbindung, die zur Klasse der Cumarinderivate gehört. Cumarine sind eine Gruppe natürlich vorkommender Verbindungen, die für ihre vielfältigen biologischen Aktivitäten bekannt sind und in der pharmazeutischen Chemie weit verbreitet sind. Diese spezielle Verbindung weist einen Cumarinkern mit einer Allylgruppe und einer Phenylessigsäureeinheit auf, was sie zu einem einzigartigen und potenziell wertvollen Molekül für verschiedene Anwendungen macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4-{[(8-Allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)essigsäure umfasst in der Regel mehrere Schritte, beginnend mit der Bildung des Cumarinkerns. Eine gängige Methode ist die Pechmann-Kondensation, bei der Phenole mit β-Ketoestern in Gegenwart von Säurekatalysatoren umgesetzt werden. Die Allylgruppe kann durch eine Alkylierungsreaktion mit Allylbromid und einer Base wie Kaliumcarbonat eingeführt werden.

Die Phenylessigsäureeinheit kann über eine Amidbindungsbildung angehängt werden. Dies kann durch Umsetzen des Cumarinderivats mit Phenylessigsäurechlorid in Gegenwart einer Base wie Triethylamin erreicht werden. Das Endprodukt wird dann durch Umkristallisation oder Chromatographie gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege verfolgen, jedoch im größeren Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Prinzipien der grünen Chemie, wie die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren, können ebenfalls angewendet werden, um die Umweltbelastung zu minimieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-AMIDO]PHENYL}ACETIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with an appropriate α,β-unsaturated carbonyl compound under basic conditions.

Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via a Heck reaction, where the chromene core is reacted with an allyl halide in the presence of a palladium catalyst.

Amidation: The amido group is introduced by reacting the chromene derivative with an appropriate amine under dehydrating conditions.

Acetylation: Finally, the phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Reaktionstypen

(4-{[(8-Allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Allylgruppe kann oxidiert werden, um ein Epoxid oder ein Aldehyd zu bilden.

Reduktion: Die Carbonylgruppen im Cumarinkern können zu Alkoholen reduziert werden.

Substitution: Die Phenylessigsäureeinheit kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) für die Epoxidierung oder Kaliumpermanganat für die Aldehydbildung.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zur Reduktion von Carbonylgruppen.

Substitution: Elektrophile wie Brom oder Nitriermittel in Gegenwart eines Katalysators wie Eisen(III)-chlorid.

Hauptprodukte

Oxidation: Epoxide oder Aldehyde aus der Allylgruppe.

Reduktion: Alkohole aus den Carbonylgruppen.

Substitution: Bromierte oder nitrierte Derivate der Phenylessigsäureeinheit.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (4-{[(8-Allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)essigsäure als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

Biologisch hat sich diese Verbindung aufgrund ihres Cumarinkerns in verschiedenen Assays als vielversprechend erwiesen. Cumarine sind bekannt für ihre antimikrobiellen, gerinnungshemmenden und krebshemmenden Eigenschaften. Die Forschung ist im Gange, um die gesamte Bandbreite der biologischen Aktivitäten dieser Verbindung zu erforschen.

Medizin

In der Medizin werden Cumarinderivate, einschließlich (4-{[(8-Allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)essigsäure, auf ihr Potenzial als therapeutische Mittel untersucht. Ihre Fähigkeit, Enzyme zu hemmen und mit biologischen Zielstrukturen zu interagieren, macht sie zu Kandidaten für die Arzneimittelentwicklung.

Industrie

Industriell kann diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt werden. Ihr Potenzial als Vorläufer für die Synthese anderer wertvoller Verbindungen macht sie auch für die chemische Industrie interessant.

Wirkmechanismus

Der Wirkmechanismus von (4-{[(8-Allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)essigsäure hängt hauptsächlich mit ihrer Fähigkeit zusammen, mit verschiedenen molekularen Zielstrukturen zu interagieren. Der Cumarinkern kann Enzyme wie DNA-Gyrase und Topoisomerase hemmen, die für die DNA-Replikation und Zellteilung unerlässlich sind. Diese Hemmung kann zu antimikrobiellen und krebshemmenden Wirkungen führen.

Die Allylgruppe und die Phenylessigsäureeinheit können auch mit verschiedenen biologischen Signalwegen interagieren, wodurch die Gesamtaktivität der Verbindung verstärkt wird. Die genauen beteiligten molekularen Zielstrukturen und Signalwege werden noch untersucht, aber die Struktur der Verbindung deutet auf einen vielschichtigen Wirkmechanismus hin.

Wirkmechanismus

The mechanism of action of 2-{4-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-AMIDO]PHENYL}ACETIC ACID involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Warfarin: Ein bekanntes Antikoagulans mit einem Cumarinkern.

Dicumarol: Ein weiteres Antikoagulans, das aus Cumarin gewonnen wird.

7-Hydroxycumarin: Ein Cumarinderivat mit antimikrobiellen und krebshemmenden Eigenschaften.

Einzigartigkeit

(4-{[(8-Allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)essigsäure ist durch ihre Kombination aus einer Allylgruppe, einem Cumarinkern und einer Phenylessigsäureeinheit einzigartig. Diese Struktur bietet einen einzigartigen Satz chemischer und biologischer Eigenschaften, die in anderen Cumarinderivaten nicht vorhanden sind. Ihr Potenzial für vielfältige Anwendungen in Chemie, Biologie, Medizin und Industrie macht sie zu einer wertvollen Verbindung für weitere Forschung und Entwicklung.

Eigenschaften

Molekularformel |

C21H17NO5 |

|---|---|

Molekulargewicht |

363.4 g/mol |

IUPAC-Name |

2-[4-[(2-oxo-8-prop-2-enylchromene-3-carbonyl)amino]phenyl]acetic acid |

InChI |

InChI=1S/C21H17NO5/c1-2-4-14-5-3-6-15-12-17(21(26)27-19(14)15)20(25)22-16-9-7-13(8-10-16)11-18(23)24/h2-3,5-10,12H,1,4,11H2,(H,22,25)(H,23,24) |

InChI-Schlüssel |

NBGQYJMBCSSFDL-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-isopropyl-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11500586.png)

![(2-Fluorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11500607.png)

![N-[4-(benzylamino)-1,1,1-trifluoro-3-[6-(furan-2-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]-4-oxo-2-(trifluoromethyl)butan-2-yl]furan-2-carboxamide](/img/structure/B11500615.png)

![5-(4-Methoxyphenyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B11500622.png)

![5-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11500627.png)

![1-(3,4-Dichlorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11500633.png)

![N-[3-(4-chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]-3-methoxybenzamide](/img/structure/B11500646.png)

![2-amino-4-(2-fluorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11500648.png)

![2-{[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B11500658.png)

![6-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11500662.png)

![1-(1-Benzofuran-2-yl)-3-[(4-fluorophenyl)amino]propan-1-one](/img/structure/B11500671.png)

![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-chlorobenzenesulfonamide](/img/structure/B11500675.png)